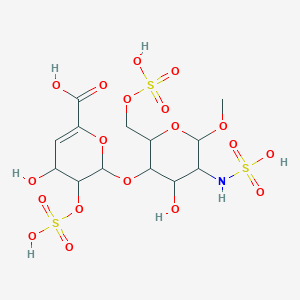

Fondaparinux sodium impurity 1

Description

BenchChem offers high-quality Fondaparinux sodium impurity 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fondaparinux sodium impurity 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H21NO19S3 |

|---|---|

Molecular Weight |

591.5 g/mol |

IUPAC Name |

4-hydroxy-2-[4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C13H21NO19S3/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27) |

InChI Key |

HPUMYNPDVQFLGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C=C(O2)C(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Complex Landscape of Fondaparinux Sodium Impurities: A Technical Guide to Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthetic pentasaccharide Fondaparinux sodium stands as a cornerstone in anticoagulant therapy, offering a selective and predictable mechanism of action. However, its complex, multi-step synthesis presents significant challenges in maintaining purity. This guide provides an in-depth exploration of the chemical structures of key impurities associated with Fondaparinux sodium, moving beyond ambiguous commercial nomenclature to focus on authoritatively defined entities. We will delve into the structural nuances, the rationale behind analytical methodologies, and the implications for drug quality and development, grounded in pharmacopeial standards.

Deconstructing the "Impurity 1" Ambiguity: A Commitment to Pharmacopeial Rigor

In the realm of pharmaceutical analysis, precision in nomenclature is paramount. While various commercial suppliers offer reference standards under the designation "Fondaparinux sodium impurity 1," this term lacks a unified, official definition. Investigations reveal that this designation has been applied to different chemical entities, including both pentasaccharide and disaccharide structures, leading to potential confusion and a lack of standardized analysis.

To ensure scientific integrity, this guide will adhere to the nomenclature established by the United States Pharmacopeia (USP). The USP monograph for Fondaparinux Sodium does not identify a singular "Impurity 1." Instead, it characterizes impurities based on their chromatographic behavior, with the first major impurity cluster designated as "Impurity peak A". This peak, as we will explore, is itself a composite of distinct molecular structures.

The Chemical Architecture of USP Impurity Peak A

The United States Pharmacopeia (USP) officially recognizes that the primary impurity, designated as "Impurity peak A," is not a single compound but a mixture of at least two structurally similar pentasaccharides.[1] These structures are closely related to the parent Fondaparinux sodium molecule, differing by subtle but critical chemical modifications that can arise during the complex synthesis process.

Component I of Impurity Peak A: The N-Formyl Derivative

One of the constituents of Impurity Peak A is a derivative where a sulfoamino group on one of the glucosamine units is replaced by a formylamino group. This modification represents an incomplete deprotection or a side reaction during synthesis.

Systematic Name: Methyl (2-deoxy-2-formylamino-6-O-sodium sulfonato-α-d-glucopyranosyl)-(1→4)-(sodium-β-d-glucopyranosyluronate)-(1→4)-(2-deoxy-2-sodium sulfoamino-3,6-di-O-sodium sulfonato-α-d-glucopyranosyl)-(1→4)-(sodium 2-O-sodium sulfonato-α-l-idopyranosyluronate)-2-deoxy-2-sodium sulfoamino-6-O-sodium sulfonato-α-d-glucopyranoside

The presence of the N-formyl group in place of a crucial N-sulfo group can significantly impact the molecule's binding affinity to Antithrombin III, thereby potentially reducing its anticoagulant activity.

Component II of Impurity Peak A: The Di-O-Sulfonated Iduronic Acid Variant

The second identified component of Impurity Peak A features an additional sulfate group on the iduronic acid residue, resulting in a 2,3-di-O-sulfonated moiety.

Systematic Name: Methyl (2-deoxy-2-sodium sulfoamino-6-O-sodium sulfonato-α-d-glucopyranosyl)-(1→4)-(sodium β-d-glucopyranosyluronate)-(1→4)-(2-deoxy-2-sodium sulfoamino-3,6-di-O-sodium sulfonato-α-d-glucopyranosyl)-(1→4)-(sodium 2,3-di-O-sodium sulfonato-α-l-idopyranosyluronate)-2-deoxy-2-sodium sulfoamino-6-O-sodium sulfonato-α-d-glucopyranoside

This alteration in the sulfation pattern, particularly on the iduronic acid which is critical for the interaction with Antithrombin III, can also modulate the biological activity of the molecule.

The following diagram illustrates the relationship between Fondaparinux sodium and the two components of USP Impurity Peak A, highlighting the specific structural modifications.

Sources

A Technical Guide to the Characterization and Control of Fondaparinux Sodium Impurity 1

Introduction: The Imperative of Purity in Synthetic Anticoagulants

Fondaparinux sodium, a synthetic pentasaccharide, represents a significant advancement in antithrombotic therapy.[1][] As a selective inhibitor of Factor Xa, its efficacy and safety are directly linked to its purity.[][3] Unlike biologically derived heparins, fondaparinux's synthetic origin offers a precisely defined chemical structure, minimizing the risk of contamination associated with animal-sourced products.[4] However, the complexity of its multi-step chemical synthesis presents a significant challenge: the potential for the formation of structurally related impurities.[5][6][7][8]

This guide provides an in-depth technical overview of Fondaparinux Sodium Impurity 1 (CAS 348625-84-3), a critical process-related impurity. We will explore its physicochemical properties, detail robust analytical methodologies for its detection and quantification, discuss its potential origins in the synthetic pathway, and outline strategies for its control, all grounded in established scientific principles and regulatory expectations. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the development and manufacturing of Fondaparinux sodium.

Part 1: Physicochemical Profile of Impurity 1

Understanding the fundamental properties of an impurity is the cornerstone of developing an effective control strategy. Fondaparinux Sodium Impurity 1 is a known related substance of the active pharmaceutical ingredient (API).[9][10]

Chemical Identity and Structure

Impurity 1 is a sulfated disaccharide, representing a fragment of the parent fondaparinux molecule. Its precise chemical structure and properties are summarized below. The availability of a fully characterized reference standard for this impurity is essential for all analytical applications, including method development, validation, and routine quality control.[9][10]

| Property | Value | Source |

| Chemical Name | Methyl 2-Deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl)-2-(sulfoamino)-α-D-glucopyranoside 6-(Hydrogen Sulfate) | [10] |

| CAS Number | 348625-84-3 | [9][10] |

| Molecular Formula | C₁₃H₁₇NO₁₉S₃ · 4Na | [9][10] |

| Molecular Weight | 587.47 g/mol (acid form); 679.4 g/mol (tetrasodium salt) | [9][10][11] |

| Synonyms | Fondaparinux Sodium Related Compound A | [12] |

Part 2: Analytical Strategy for Detection and Quantification

A robust, validated analytical method is required to ensure that Impurity 1 is effectively controlled within acceptable limits. Due to the highly polar and non-chromophoric nature of fondaparinux and its related substances, specialized chromatographic techniques are necessary.

Primary Analytical Technique: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Ion-pair chromatography is a powerful technique for separating highly charged analytes like sulfated oligosaccharides on a reversed-phase column. An ion-pairing agent, typically a long-chain alkylamine, is added to the mobile phase to form a neutral complex with the negatively charged analyte, allowing for retention on a non-polar stationary phase.

A validated IP-RP-HPLC method using an Evaporative Light Scattering Detector (ELSD) has been shown to be effective for the quantitative estimation of fondaparinux and its related substances.[13][14][15] The ELSD is a universal detector suitable for non-volatile analytes that lack a UV chromophore, making it ideal for this application.

Rationale for Method Parameters:

-

Stationary Phase: A polymer-based C18 column (e.g., PLRPs) is often chosen for its stability across a wide pH range and its ability to resolve complex mixtures of related polar compounds.[13][14]

-

Mobile Phase: A volatile ion-pairing agent like n-hexylamine, buffered with acetic acid, is used.[13][14] The volatility is crucial if the method is to be interfaced with mass spectrometry (LC-MS) for peak identification.

-

Detection: ELSD provides a response proportional to the mass of the analyte, enabling quantification even without a chromophore.[13][14] UV detection at a low wavelength (e.g., 210 nm) can also be employed, though it may offer lower sensitivity.[16][17][18]

Experimental Protocol: IP-RP-HPLC with ELSD

The following protocol is a representative example based on published methodologies.[13][14][15] Method validation must be performed according to ICH guidelines (Q2(R1)).[13][14]

1. Materials and Reagents:

- Fondaparinux Sodium API and Impurity 1 Reference Standard

- n-Hexylamine (CAS 111-26-2)

- Glacial Acetic Acid

- Acetonitrile (HPLC Grade)

- Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Polymer-based PLRPs (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 100 mM n-hexylamine and 100 mM acetic acid in 90:10 Water:Acetonitrile |

| Mobile Phase B | 100 mM n-hexylamine and 100 mM acetic acid in 20:80 Water:Acetonitrile |

| Gradient | 0-5 min (2% B), 5-60 min (2% to 85% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | ELSD (Drift Tube: 80°C, Nebulizer Gas: Nitrogen at 2.0 bar) |

| Injection Volume | 20 µL |

3. Sample Preparation:

- Diluent: Deionized Water

- Sample Solution: Prepare Fondaparinux Sodium at a concentration of 12.5 mg/mL in diluent.[13]

- Reference Standard Solution: Prepare a stock solution of Impurity 1 at 1.0 mg/mL. Spike into the sample solution at the desired concentration level (e.g., 0.15%) for method validation.[13]

4. Validation Parameters:

- Specificity: Demonstrate separation of the impurity from the main peak and other related substances.

- Linearity: Establish a linear relationship between peak area and concentration over a range (e.g., LOQ to 0.30%).[13]

- Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.

- LOD & LOQ: Determine the lowest concentration of the impurity that can be reliably detected and quantified.

Visualization of the HPLC Workflow

Sources

- 1. Fondaparinux Sodium | C31H43N3Na10O49S8 | CID 636380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. China Fondaparinux Sodium 114870-03-0,Buy Fondaparinux Sodium 114870-03-0 Online -china-sinoway.com [china-sinoway.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103601766A - Fondaparinux sodium pentasaccharide intermediate and preparation method thereof - Google Patents [patents.google.com]

- 9. Fondaparinux sodium impurity 1 - CAS - 348625-84-3 | Axios Research [axios-research.com]

- 10. Fondaparinux sodium impurity 1 - SRIRAMCHEM [sriramchem.com]

- 11. Fondaparinux Sodium Impurity | C13H17NNa4O19S3 | CID 155801585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.usp.org [store.usp.org]

- 13. Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. tsijournals.com [tsijournals.com]

- 17. researchgate.net [researchgate.net]

- 18. ijprs.com [ijprs.com]

Physical and chemical properties of Fondaparinux sodium impurity 1

Comprehensive Physicochemical Profiling and Analytical Methodologies for Fondaparinux Sodium Impurity 1

Executive Summary

Fondaparinux sodium is a fully synthetic, highly sulfated pentasaccharide that mimics the antithrombin-binding sequence of heparin. Due to its complex, multi-step synthesis and its polyanionic nature, it is susceptible to specific degradation pathways during formulation and long-term storage. As a Senior Application Scientist, I have structured this technical guide to dissect Fondaparinux Sodium Impurity 1 (CAS: 348625-84-3)—a critical stability-indicating degradation fragment. This whitepaper details its mechanistic origin, physicochemical properties, and the precise chromatographic techniques required for its isolation and quantification.

Mechanistic Origin and Structural Identity

Fondaparinux consists of a highly specific pentasaccharide sequence: GlcNS(6S)-GlcA-GlcNS(3S,6S)-IdoA(2S)-GlcNS(6S)-OMe.

Impurity 1 is chemically defined as Methyl 2-Deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl)-2-(sulfoamino)-α-D-glucopyranoside 6-(Hydrogen Sulfate).

Causality of Formation: This specific impurity is the reducing-end disaccharide fragment generated by the β-eliminative cleavage of the intact pentasaccharide backbone [1]. Whether induced by alkaline stress (base-catalyzed hydrolysis during formulation) or analytical enzymatic digestion (via Heparinase lyases), the cleavage occurs specifically at the glycosidic bond between the central GlcNS(3S,6S) and the adjacent IdoA(2S) residue. This elimination reaction creates an unsaturated double bond at the non-reducing end of the newly formed disaccharide (the ΔUA moiety), which serves as a unique structural and spectroscopic marker.

Figure 1: Mechanistic degradation pathway of Fondaparinux yielding Impurity 1.

Physicochemical Properties

Understanding the physicochemical nature of Impurity 1 is essential for rational analytical method development. The molecule is densely charged, containing three sulfate groups and one carboxylate group within a highly compact disaccharide framework.

Table 1: Physicochemical Properties of Fondaparinux Sodium Impurity 1

| Property | Specification / Value | Causality / Analytical Implication |

| Chemical Name | Methyl 2-Deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl)-2-(sulfoamino)-α-D-glucopyranoside 6-(Hydrogen Sulfate) | Nomenclature dictates the presence of the ΔUA double bond and O-methylated reducing end. |

| CAS Number | 348625-84-3 (Free form) / 1809833-99-5 (Tetrasodium salt) | Essential identifier for sourcing certified reference standards [3]. |

| Molecular Formula | C₁₃H₁₇NO₁₉S₃ · 4Na | The high oxygen-to-carbon ratio indicates extreme polarity. |

| Molecular Weight | 683.44 g/mol (Tetrasodium salt) | Low MW fragment compared to intact API (1728 g/mol ); easily distinguishable via MS. |

| Solubility | Highly soluble in H₂O; Insoluble in organic solvents | Necessitates aqueous-heavy mobile phases; precludes standard liquid-liquid extraction. |

| UV Absorbance | λmax ≈ 232 nm | The ΔUA double bond allows for selective UV detection, unlike the intact pentasaccharide. |

Analytical Methodologies: The Ion-Pairing RP-HPLC Workflow

The Chromatographic Challenge: Standard Reversed-Phase (RP) chromatography fails for Fondaparinux and Impurity 1 because their extreme hydrophilicity and polyanionic nature cause them to elute in the column's void volume. While Strong Anion Exchange (SAX) can retain them, SAX requires high-salt mobile phases (e.g., 2M NaCl) that are fundamentally incompatible with universal detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detectors (ELSD).

The Solution (Expertise & Experience): To achieve baseline separation, we must employ Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) [2]. By introducing a volatile alkylamine (e.g., n-hexylamine) into the mobile phase, the positively charged amine pairs with the negatively charged sulfate groups on Impurity 1. The hexyl chain acts as a transient hydrophobic tail, allowing the complex to be retained on a polymeric or C18 stationary phase. We pair this with acetic acid to maintain a slightly acidic pH (~6.0), ensuring the amine remains protonated while keeping the buffer completely volatile for ELSD/MS compatibility.

Figure 2: Ion-Pairing RP-HPLC analytical workflow for Impurity 1 quantification.

Validated Experimental Protocol: Quantification of Impurity 1

This protocol is designed as a self-validating system to ensure analytical trustworthiness and reproducibility across different laboratories.

Materials & Reagents:

-

Column: Polymer-based PLRP-S (250 mm × 4.6 mm, 5 μm). Causality: Polymeric columns are chosen to avoid the secondary silanol interactions found in silica columns, which cause severe peak tailing with alkylamines.

-

Buffer: 100 mM n-hexylamine and 100 mM acetic acid in LC-MS grade water.

-

Mobile Phase A: Buffer / Acetonitrile (90:10, v/v).

-

Mobile Phase B: Buffer / Acetonitrile (20:80, v/v).

-

Detector: ELSD (Evaporator Temp: 60°C, Nebulizer Temp: 50°C, Gas Flow: 1.5 SLM).

Step-by-Step Execution:

-

Standard Preparation: Dissolve Fondaparinux Sodium API and Impurity 1 reference standard in Mobile Phase A to a concentration of 1.0 mg/mL and 0.01 mg/mL, respectively.

-

System Suitability Verification (Self-Validation Step): Inject the standard mixture. The system is only deemed valid if the resolution (

) between Impurity 1 and the intact Fondaparinux peak is -

Gradient Elution:

-

0–5 min: Isocratic hold at 2% B. (Allows highly polar, unretained formulation salts like sodium chloride to elute without interfering with the analyte).

-

5–60 min: Linear gradient from 2% to 85% B. (Gradually increases hydrophobicity to elute the ion-paired complexes based strictly on their degree of sulfation and molecular size).

-

60–65 min: Isocratic hold at 85% B. (Column wash).

-

65–75 min: Re-equilibration at 2% B.

-

-

Data Acquisition & Processing: Record the ELSD chromatogram. Because ELSD response is inherently non-linear, quantify Impurity 1 using a log-log calibration curve (log of peak area vs. log of concentration) to ensure accurate mass determination.

References

-

Enzymatic access to the rare ΔUA (1→4) Glc 3, 6, N-sulfated heparin disaccharide, implications for heparin quality control. bioRxiv. Available at:[Link]

-

Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Fondaparinux sodium impurity 1 - CAS - 348625-84-3. Axios Research. Available at:[Link]

Origin, Formation, and Analytical Control of Fondaparinux Sodium Impurity 1: A Technical Whitepaper

Introduction: The Complexity of Synthetic Heparins

Fondaparinux sodium is a highly complex, fully synthetic pentasaccharide that functions as a selective inhibitor of activated Factor X (Factor Xa). By binding selectively to antithrombin III (ATIII), it potentiates the innate neutralization of Factor Xa by approximately 300-fold, effectively interrupting the blood coagulation cascade [1].

Unlike naturally derived heparins, which are heterogeneous mixtures extracted from porcine or bovine mucosa, fondaparinux is synthesized via a rigorous chemical cascade comprising over 50 distinct steps. This involves intricate coupling, orthogonal protection/deprotection, and selective sulfation reactions. While this synthetic route eliminates the risk of animal-derived biological contaminants, it introduces a unique profile of process-related impurities and degradation products [2].

Among these, Fondaparinux Sodium Impurity 1 (CAS No. 348625-84-3)—chemically defined as Methyl 2-Deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl)-2-(sulfoamino)-α-D-glucopyranoside 6-(Hydrogen Sulfate) Sodium Salt—is a critical quality attribute. As a highly specific disaccharide cleavage product, its presence serves as a direct indicator of the chemical stability of the API during late-stage synthesis and shelf-life storage [3].

Mechanistic Origin: The -Elimination Pathway

To control an impurity, one must first understand its thermodynamic and kinetic origins. Impurity 1 is not a byproduct of incomplete sulfation (unlike Impurity A) or over-sulfation; rather, it is a structural degradation fragment.

Its formation is mechanistically rooted in the base-catalyzed

The Causality of Cleavage:

-

Proton Abstraction: The carboxylate group at the C6 position of the uronic acid exerts a strong electron-withdrawing effect, significantly increasing the acidity of the proton at the adjacent C5 position.

-

Enolate Formation: Hydroxide ions (or other basic species) abstract this C5 proton, generating a transient, resonance-stabilized carbanion/enolate intermediate.

-

Chain Scission: To resolve this intermediate, the adjacent saccharide moiety at the C4 position acts as a leaving group and is expelled. This breaks the glycosidic bond, truncating the pentasaccharide and leaving behind a

-unsaturated double bond on the uronic acid ring.

This specific cleavage yields the unsaturated disaccharide fragment universally recognized in pharmacopeial standards as Impurity 1.

Figure 1: Base-catalyzed β-elimination pathway leading to the formation of Impurity 1.

Analytical Strategy: Overcoming Polyanionic Challenges

Fondaparinux and its fragments are intensely polyanionic due to their dense array of sulfate and carboxylate groups. Consequently, standard reversed-phase (RP) chromatography is entirely ineffective; the molecules exhibit zero retention and elute in the void volume.

To resolve this, Strong Anion Exchange (SAX) HPLC is the industry standard [4]. However, traditional SAX methods rely on massive concentrations of non-volatile salts (e.g., up to 2.0 M NaCl) to elute the compounds, which immediately precludes the use of Mass Spectrometry (MS) for structural elucidation.

The Engineered Solution: To isolate and definitively characterize Impurity 1, we employ an Ion-Pairing LC-MS method utilizing volatile buffers. By introducing a hydrophobic alkylamine (e.g., n-hexylamine), we dynamically coat the stationary phase and mask the negative charges of the analyte, allowing for excellent retention and separation on a polymer-based column, while maintaining full compatibility with Electrospray Ionization (ESI-MS) [5].

Figure 2: Ion-pairing LC-MS analytical workflow for the isolation and quantification of Impurity 1.

Experimental Protocol: Self-Validating LC-MS Methodology

This protocol is designed as a self-validating system. By incorporating a sensitivity check and a system suitability mixture prior to sample analysis, the method mathematically proves its own fitness-for-purpose before any data is accepted.

Step 1: Preparation of Solutions

-

Sample Solution: Accurately weigh 25.0 mg of Fondaparinux Sodium API. Dissolve in 5.0 mL of HPLC-grade water to achieve a final concentration of 5.0 mg/mL.

-

Sensitivity Check Solution: Dilute the Sample Solution to exactly 0.01 mg/mL. Causality: This ensures the detector possesses the baseline sensitivity required to quantify impurities at the 0.10% reporting threshold.

-

System Suitability Mixture: Prepare a 5.0 mg/mL solution spiked with known reference standards of Fondaparinux and Impurity 1 (CAS 348625-84-3).

Step 2: Chromatographic Parameters

-

Column: Polymer-based PLRP-S column (250 mm × 4.6 mm, 5 μm). Causality: Silica-based columns rapidly degrade under the alkaline conditions created by alkylamine ion-pairing reagents. Polymer columns provide absolute pH stability.

-

Mobile Phase A: 100 mM n-hexylamine neutralized with 100 mM acetic acid in highly purified water (pH ~6.5).

-

Mobile Phase B: 100 mM n-hexylamine and 100 mM acetic acid in Acetonitrile/Water (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for quantification) and ESI-MS in Negative Ion Mode (for mass confirmation).

Step 3: Gradient Elution Program

-

0–5 min: Hold at 10% B.

-

5–30 min: Linear gradient to 50% B. (Impurity 1, being a disaccharide with fewer sulfates, elutes early in this window).

-

30–40 min: Linear gradient to 80% B. (Forces the elution of the highly retained, fully intact pentasaccharide and any over-sulfated species).

-

40–50 min: Re-equilibration at 10% B.

Step 4: System Validation Criteria

-

Inject the Sensitivity Check Solution: The Signal-to-Noise (S/N) ratio of the fondaparinux peak must be

10. -

Inject the System Suitability Mixture: The chromatographic resolution (

) between Impurity 1 and the main API peak must be

Quantitative Data Presentation

The table below summarizes the chromatographic behavior, molecular weights, and strict pharmacopeial acceptance criteria for the primary impurities monitored during this workflow.

Table 1: Chromatographic Profile and Acceptance Criteria for Fondaparinux Sodium Impurities

| Analyte / Impurity | Relative Retention Time (RRT) | Molecular Weight ( g/mol ) | Mechanism of Origin | Acceptance Criteria (NMT %) |

| Impurity 1 (CAS 348625-84-3) | ~0.45 | 591.5 | Base-catalyzed | |

| Impurity A (N-desulfated) | ~0.80 | 1648.0 | Incomplete sulfation / Hydrolysis | |

| Fondaparinux Sodium (API) | 1.00 | 1728.1 | Target Synthetic Cascade | 95.0% - 103.0% (Assay) |

| Impurity B (Oversulfated) | ~1.10 | 1830.1 | Over-sulfation during synthesis | |

| Total Impurities | N/A | N/A | Cumulative Process & Degradation |

Conclusion

The stringent control of Impurity 1 in Fondaparinux Sodium exemplifies the rigorous quality demands placed on synthetic complex carbohydrates. By deeply understanding the

References

- annex i summary of product characteristics - Arixtra, INN-fondaparinux sodium European Medicines Agency (EMA)

- DETERMINATION OF ASSAY AND CHROMATOGRAPHIC PURITY OF FONDAPARINUX SODIUM BY SAX HPLC TSI Journals

- Fondaparinux sodium impurity 1 - SRIRAMCHEM Sriramchem

- Methyl 2-Deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl)-2-(sulfoamino)-α-D-glucopyranoside 6-(Hydrogen Sulfate) Sodium Salt (1:4)

- Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin N

The Cornerstone of Purity: A Technical Guide to Fondaparinux Sodium Impurity 1 as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in a Synthetic Anticoagulant

Fondaparinux sodium, a synthetic pentasaccharide and selective inhibitor of Factor Xa, represents a significant achievement in anticoagulant therapy. Unlike its biologic predecessors, unfractionated and low-molecular-weight heparins, Fondaparinux is entirely synthesized, offering a precisely defined chemical structure and a more predictable clinical profile.[1][2] However, this synthetic elegance is born from a highly complex manufacturing process, often involving over 50 distinct steps.[3] Such a lengthy and intricate synthesis pathway inevitably creates a landscape ripe for the formation of structurally similar impurities.[3][4]

For drug development professionals, the adage "the process defines the product" is paramount. Any substance that deviates from the active pharmaceutical ingredient (API) is classified as an impurity and must be rigorously monitored and controlled.[4] These impurities can arise from starting materials, intermediates, degradation products, or side reactions, and their presence can impact the safety, efficacy, and stability of the final drug product. Therefore, the robust analytical characterization and control of impurities are not merely regulatory hurdles but fundamental pillars of pharmaceutical quality.

This technical guide provides an in-depth exploration of Fondaparinux sodium impurity 1, not as a contaminant to be simply eliminated, but as a critical tool—a reference standard—for ensuring the quality and consistency of Fondaparinux sodium. As a Senior Application Scientist, this guide is structured to explain the causality behind the analytical choices and to provide a framework for establishing a self-validating system of quality control.

The Nature of Fondaparinux Sodium and its Impurities

Fondaparinux sodium is a decasodium salt of a synthetic sulfated pentasaccharide.[5][6] Its antithrombotic activity is mediated through a high-affinity binding to antithrombin III (ATIII), which potentiates the neutralization of Factor Xa and disrupts the blood coagulation cascade.[2]

The impurities associated with Fondaparinux are often closely related oligosaccharides, which may differ by the number or position of sulfate groups, the presence of protecting groups, or variations in the saccharide backbone itself.[3] These subtle structural similarities make their separation and quantification a significant analytical challenge. The United States Pharmacopeia (USP) and other regulatory bodies provide monographs that outline tests for assay and chromatographic purity, underscoring the importance of impurity control.[5][7]

Focus on Impurity 1: A Case Study in Characterization

The term "Fondaparinux Sodium Impurity 1" has been associated with different structures in various sources. This highlights a critical aspect of impurity management: the necessity for unambiguous characterization. For the purpose of this guide, we will consider a publicly characterized example of a Fondaparinux-related impurity to illustrate the principles of its use as a reference standard.

One such characterized impurity is identified by the CAS number 755023-61-1, with a molecular formula of C31H42N3Na11O52S9.[8] Another related substance is identified by CAS number 1809833-99-5, which corresponds to a smaller, disaccharide structure.[9][10] This discrepancy underscores the importance of a comprehensive Certificate of Analysis (CoA) for any reference standard, which provides definitive structural information and purity data.

The origin of these impurities is intrinsically linked to the synthetic route of Fondaparinux. The multi-step process involves a series of coupling, deprotection, and sulfation reactions.[5][6] Incomplete or non-specific reactions at any stage can lead to the generation of related substances. For instance, incomplete sulfation would result in an impurity with fewer sulfate groups than the API.

The Role and Qualification of a Reference Standard

A reference standard is a highly purified and well-characterized compound used as a benchmark in analytical procedures.[11] In the context of impurity analysis, a reference standard for Fondaparinux sodium impurity 1 serves several critical functions:

-

Peak Identification: It allows for the unambiguous identification of the impurity peak in a chromatogram of the API.

-

System Suitability: It is often included in system suitability solutions to ensure the analytical method has adequate resolution and sensitivity for the impurity.[12]

-

Quantitative Analysis: It enables the accurate quantification of the impurity in batches of the drug substance and product.

The trustworthiness of a reference standard is established through a rigorous qualification process, which is a cornerstone of scientific integrity in pharmaceutical analysis.[13][14]

The Qualification Workflow

The journey from a purified chemical to a certified reference standard is a multi-step process designed to ensure its identity, purity, and stability.[11][15]

Diagram: Qualification Workflow for a Pharmaceutical Reference Standard

Sources

- 1. acs.org [acs.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. EP1625135B1 - Fondaparinux sodium composition of high purity - Google Patents [patents.google.com]

- 4. CN107501359B - Fondaparinux sodium impurity compound and preparation method and application thereof - Google Patents [patents.google.com]

- 5. drugfuture.com [drugfuture.com]

- 6. Fondaparinux Sodium [doi.usp.org]

- 7. tsijournals.com [tsijournals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Fondaparinux Sodium Impurity | C13H17NNa4O19S3 | CID 155801585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fondaparinux Sodium Impurity | CymitQuimica [cymitquimica.com]

- 11. Reference Standard Materials Program [intertek.com]

- 12. trungtamthuoc.com [trungtamthuoc.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Pharmacopeial Reference Standards: Equivalence and Qualification – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

Pharmacopeial Standards for Fondaparinux Sodium Impurities: A Technical Guide

Introduction: The Synthetic Challenge of Fondaparinux Sodium[3][4]

Fondaparinux sodium is a synthetic pentasaccharide Factor Xa inhibitor.[1][2] Unlike Low Molecular Weight Heparins (LMWHs) derived from porcine intestinal mucosa, Fondaparinux is produced via a complex total chemical synthesis involving over 50 steps.[3][4] This distinction is critical for impurity profiling: while LMWHs possess inherent biological variability, Fondaparinux must adhere to the rigorous purity standards of a New Chemical Entity (NCE).[3]

For the analytical scientist, Fondaparinux presents a unique challenge.[3] It is a highly sulfated, polyanionic molecule with negligible UV absorbance above 215 nm.[3][1] Consequently, pharmacopeial standards (USP/EP) rely heavily on high-resolution Anion Exchange Chromatography (SAX-HPLC) rather than standard Reverse Phase (RP-HPLC) methods.[3][4][1]

This guide dissects the pharmacopeial requirements for Fondaparinux sodium impurities, providing a robust framework for method execution, validation, and troubleshooting.[3][1]

Classification of Impurities

Understanding the origin of impurities is the first step toward control.[1] In the context of Fondaparinux, impurities are categorized by their source in the synthetic pathway or degradation profile.[5][1]

Process-Related Impurities

Given the linear synthesis strategy, process impurities often consist of:

-

Truncated Sequences: Failure in glycosylation coupling reactions (e.g., tetrasaccharides).[3][4]

-

Under-sulfated Analogs: Incomplete O-sulfation or N-sulfation during the final functionalization steps.[3][4][1]

-

Stereoisomers: Anomeric mixtures at the reducing end, specifically noted in pharmacopeial monographs as Impurity A .[1]

Degradation Products

Fondaparinux is relatively stable, but susceptible to hydrolysis under stress:

-

Acid Hydrolysis: Leads to desulfation and cleavage of glycosidic bonds (Major degradant: Impurity B ).[3][1]

-

Basic Hydrolysis: Can induce peeling reactions or epimerization (Major degradant: Impurity D ).[3][4][1]

-

Oxidative Degradation: Less common but can occur under forced stress (Major degradant: Impurity E ).[3][4][1]

Table 1: Key Pharmacopeial Impurities Profile

| Impurity Name | Description / Chemical Nature | Origin | Relative Retention Time (RRT)* |

| Impurity A | Mixture of two anomeric structures (α/β anomers at reducing end) | Process / Synthesis | ~0.45 - 0.55 |

| Impurity B | Desulfated/Hydrolyzed species | Degradation (Acid) | ~0.90 |

| Impurity C | 3-O-desulfated derivative | Degradation | ~0.93 |

| Impurity D | Epimerized or peeled product | Degradation (Base) | ~1.10 - 1.20 |

| Specified Impurity | Methyl-O-(4-deoxy-2-O-sulfo-L-threo-hex-4-enopyranosyl)...[3][4][1] | Process | ~0.77 |

*RRTs are approximate and dependent on the specific SAX column and gradient slope.

Analytical Methodology: The SAX-HPLC Standard

The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph.[3][4][1] Eur.) have harmonized around Strong Anion Exchange (SAX) chromatography.[3][4][1] The high negative charge density of the pentasaccharide (10 sulfate/carboxylate groups) mandates the use of high-ionic-strength mobile phases.[3][4][1]

Core Protocol: SAX-HPLC with UV Detection[1][2][4][6]

Principle: Separation is achieved based on the charge-to-mass ratio.[3][4][1] Higher sulfation leads to stronger retention.[3][1]

Method Parameters:

-

Column: Polystyrene-divinylbenzene (PS-DVB) with quaternary ammonium functional groups (SAX).[3][4][1][6]

-

Mobile Phase A: 5 mM Disodium Hydrogen Phosphate (adjusted to pH 2.5 - 3.0 with Phosphoric Acid).

-

Mobile Phase B: 5 mM Disodium Hydrogen Phosphate + 2.0 M Sodium Chloride (or Lithium Perchlorate in some validated in-house methods) at pH 6.8.

-

Gradient: Linear gradient from ~10% B to ~50% B over 45-60 minutes.

System Suitability Criteria (Self-Validating System)

To ensure the method is performing correctly, the following criteria must be met before sample analysis:

-

Resolution (Rs):

-

Signal-to-Noise Ratio (S/N): NLT 10 for the sensitivity solution (typically 0.06% - 0.1% of nominal concentration).[3][4][1]

-

Tailing Factor: NMT 2.0 for the Fondaparinux peak.

Visualizing the Impurity Landscape

The following diagram illustrates the origin of impurities and the analytical decision matrix used to classify them.

Figure 1: Workflow depicting the origin of Fondaparinux impurities and the analytical control strategy.

Advanced Technical Insights for Researchers

The "Impurity A" Anomaly

Impurity A is unique because it is not strictly a "wrong" molecule but often an anomeric variant.[1] The USP describes it as containing two structures (α and β anomers) at the reducing end glucose unit.[3][1]

-

Implication: In SAX-HPLC, these may appear as a split peak or a shoulder.[3][4][1] Researchers must integrate these carefully. If the resolution between the two anomers is partial, they are typically summed and treated as a single impurity entity for quantification.[3][1]

Counter-Ion Management

Fondaparinux is a decasodium salt.[3][1] The presence of residual ammonium (from synthesis) or other cations can affect retention times in SAX.[3][4][1]

-

Protocol Tip: Ensure the sample diluent matches the mobile phase ionic strength closely.[3][1] Dissolving the sample in pure water when the mobile phase is high-salt can lead to peak distortion (fronting) due to the "solvent strength mismatch" effect in ion exchange.[3][4][1]

Detection Challenges

While UV at 210 nm is standard, it is non-specific.[3]

-

Alternative: For R&D characterization, ELSD (Evaporative Light Scattering Detection) or CAD (Charged Aerosol Detection) is recommended.[3][4][1] These detectors are mass-dependent rather than chromophore-dependent, providing a more accurate representation of the mass balance of impurities, especially those lacking the specific unsaturated uronic acid residues that provide UV signal.[3][4][1]

References

-

European Directorate for the Quality of Medicines (EDQM). Fondaparinux Sodium - Ph.[3][4][1] Eur. Monograph 2329. European Pharmacopoeia.[3][1] [Link][3][4][1]

-

Venkatesan, C. S., et al. (2012).[3][4][7] "Determination of Assay and Chromatographic Purity of Fondaparinux Sodium by SAX HPLC." TSI Journals: Analytical Chemistry. [Link][3][4][1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 155801585, Fondaparinux Sodium Impurity. [Link][3][4]

-

Guerrini, M., et al. (2005).[3][4] "Orthogonal analytical approaches to the characterization of heparin and synthetic heparin derivatives." Current Pharmaceutical Design. (Contextual grounding on sulfated saccharide analysis).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Buy Online CAS Number 1809833-99-5 - TRC - Fondaparinux Sodium Impurity | LGC Standards [lgcstandards.com]

- 4. Fondaparinux Sodium Impurity | C13H17NNa4O19S3 | CID 155801585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104910217B - Reference compound for Fondaparinux sodium quality control - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. ijprs.com [ijprs.com]

Methodological & Application

Application Note: A Robust Anion-Exchange HPLC Method for the Determination of Impurity 1 in Fondaparinux Sodium

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Impurity 1 in Fondaparinux Sodium drug substance and finished product. Fondaparinux Sodium, a synthetic pentasaccharide, requires stringent purity control to ensure its safety and efficacy as a selective Factor Xa inhibitor. The described method utilizes Strong Anion-Exchange (SAX) chromatography, which is ideally suited for separating the highly sulfated, anionic structures of Fondaparinux and its related impurities. This guide provides a comprehensive protocol, from reagent preparation to data analysis, explains the scientific rationale behind the method parameters, and includes system suitability criteria to ensure self-validating and consistent performance.

Introduction

Fondaparinux Sodium is a synthetic, sulfated pentasaccharide anticoagulant that functions as a selective inhibitor of activated Factor X (Xa).[1] Its antithrombotic activity is mediated through antithrombin III, potentiating the neutralization of Factor Xa and thereby interrupting the blood coagulation cascade.[1] Unlike traditional heparins of animal origin, Fondaparinux is entirely synthesized, which offers a higher degree of product consistency but also necessitates rigorous control over process-related impurities.[1]

The control of impurities is a critical aspect of drug development and manufacturing, as impurities can impact the safety and efficacy of the final pharmaceutical product. Fondaparinux Sodium Impurity 1 (CAS: 755023-61-1) is a known related substance that must be monitored.[2][3] Its accurate quantification is essential for ensuring that the drug substance and drug product meet the stringent purity requirements set by regulatory bodies.

This document provides a detailed protocol for a Strong Anion-Exchange (SAX) HPLC method, a technique well-established for the analysis of Fondaparinux and its impurities, as outlined in various scientific journals and pharmacopeial monographs.[4][5]

Principle of the Method: The Rationale for SAX-HPLC

The chosen analytical technique is Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC). This choice is fundamentally driven by the molecular structure of Fondaparinux and its impurities.

Causality of Method Selection: Fondaparinux is a decasodium salt of a synthetic sulfated pentasaccharide, carrying a significant negative charge at neutral pH due to its multiple sulfate and carboxylate groups.[6][7] Impurity 1 and other related substances are structurally similar, also possessing strong anionic characteristics. SAX-HPLC is the ideal separation mode for such molecules.

The core principle involves a stationary phase composed of a robust resin (e.g., polystyrene-divinyl benzene) functionalized with positively charged groups, such as quaternary ammonium.[4][5] The negatively charged Fondaparinux and impurity molecules bind to this stationary phase with varying affinities based on their charge density and distribution. Elution is achieved by introducing a mobile phase with a gradually increasing concentration of a competing salt (e.g., lithium perchlorate or sodium chloride).[4][8] This salt gradient progressively displaces the analytes from the column, with less-charged species eluting earlier and more highly charged species eluting later, enabling their separation and quantification. Detection is typically performed at a low UV wavelength, such as 210 nm, as saccharide structures lack a strong chromophore for detection at higher wavelengths.[4][5]

Materials and Methods

Reagents and Materials

-

Fondaparinux Sodium Reference Standard (RS) (e.g., USP grade)[6]

-

Fondaparinux Sodium Impurity 1 Reference Standard

-

Disodium hydrogen phosphate (Na₂HPO₄), analytical grade

-

Lithium perchlorate (LiClO₄), HPLC grade

-

Sodium Chloride (NaCl), analytical grade

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Acetonitrile, HPLC grade

-

Water, HPLC grade or Water for Injection (WFI)

-

0.2 µm membrane filters for mobile phase filtration

Instrumentation and Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the tables below for clarity and ease of reference.

| Parameter | Specification |

| HPLC System | Quaternary pump, autosampler, column thermostat, UV/Vis detector |

| Column | Strong Anion-Exchange (SAX) column with polystyrene-divinyl benzene resin, covalent-bonded trimethylammonium groups (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Detection | UV at 210 nm[4][5] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 100 µL[4] |

| Column Temperature | 30°C[4] |

| Diluent | 0.9% w/v Sodium Chloride in Water[4] |

| Table 1: HPLC Chromatographic Conditions |

Mobile Phase Preparation and Gradient Program

-

Mobile Phase A: 5 mM Disodium hydrogen phosphate. Adjust pH to 2.5 with dilute acid.[4][5]

-

Mobile Phase B: 0.5 M Lithium perchlorate containing 5 mM Disodium hydrogen phosphate. Adjust pH to 6.8 with dilute base.[4][5]

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 35 | 59 | 41 |

| 40 | 10 | 90 |

| 45 | 10 | 90 |

| 46 | 90 | 10 |

| 55 | 90 | 10 |

| Table 2: Example Gradient Elution Program[4][5] |

Experimental Protocol

Preparation of Solutions

-

Diluent Preparation: Accurately weigh 9.0 g of Sodium Chloride (NaCl) and dissolve in 1000 mL of HPLC grade water.

-

Impurity 1 Standard Stock Solution (S1): Accurately weigh approximately 5 mg of Fondaparinux Sodium Impurity 1 RS into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of about 0.5 mg/mL.

-

Fondaparinux Standard Stock Solution (S2): Accurately weigh approximately 50 mg of Fondaparinux Sodium RS into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of about 5.0 mg/mL.[4]

-

Standard Solution (Working Standard): Prepare a working standard containing Impurity 1 at the specification level (e.g., 0.15%). For example, transfer 0.15 mL of Impurity 1 Stock Solution (S1) and 5.0 mL of Fondaparinux Standard Stock Solution (S2) into a 50 mL volumetric flask and dilute to volume with Diluent. This solution contains approximately 1.5 µg/mL of Impurity 1 and 0.5 mg/mL of Fondaparinux.

-

Sample Solution: For drug product (e.g., Arixtra injection), dilute the formulation with the Diluent to obtain a final theoretical concentration of 5.0 mg/mL of Fondaparinux Sodium.[4] For drug substance, accurately weigh about 50 mg and dissolve in a 10 mL volumetric flask with Diluent.

-

System Suitability Solution (SSS): A spiked sample is typically used. Prepare a Sample Solution as described above and spike it with Impurity 1 Standard Stock Solution (S1) to achieve a concentration near the limit of quantification or the specification limit. Alternatively, a pharmacopeial system suitability mixture may be used if available (e.g., USP Fondaparinux Sodium System Suitability Mixture).[6][9]

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system's performance must be verified. This is a self-validating step to ensure the reliability of the results.

Procedure:

-

Equilibrate the HPLC system with the mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.

-

Make five replicate injections of the System Suitability Solution (SSS).

-

Analyze the resulting chromatograms for the parameters listed in Table 3.

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | Resolution between Fondaparinux and Impurity 1 must be ≥ 1.5.[4] | Ensures baseline or near-baseline separation for accurate peak integration. |

| Tailing Factor (T) | Tailing factor for the Fondaparinux peak should be ≤ 2.0. | Confirms good peak shape, which is essential for accurate and precise integration. |

| % RSD | The relative standard deviation of the peak area for Impurity 1 from five replicate injections must be ≤ 5.0%. | Demonstrates the precision of the injection and system response. |

| Table 3: System Suitability Test (SST) Acceptance Criteria |

Analytical Workflow

The logical flow of the entire analytical procedure is illustrated in the diagram below.

Figure 1. HPLC analysis workflow for Fondaparinux Impurity 1.

Data Analysis and Calculation

-

Peak Identification: Identify the peaks corresponding to Impurity 1 and Fondaparinux in the sample chromatogram by comparing their retention times with those obtained from the Standard Solution chromatogram.

-

Calculation: Calculate the percentage of Impurity 1 in the Fondaparinux Sodium sample using the following formula, which employs an external standard method.

% Impurity 1 = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * 100

Where:

-

Area_Imp_Sample = Peak area of Impurity 1 in the sample solution chromatogram.

-

Area_Imp_Std = Peak area of Impurity 1 in the working standard solution chromatogram.

-

Conc_Imp_Std = Concentration (mg/mL) of Impurity 1 in the working standard solution.

-

Conc_Sample = Concentration (mg/mL) of Fondaparinux Sodium in the sample solution.

-

Method Validation Insights

The described method is robust and has been validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][10][11] A full validation would rigorously assess the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and excipients. This is typically demonstrated by the resolution of the impurity peak from all other peaks.

-

Linearity: The method demonstrates linearity over a range of concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.[10]

-

Accuracy: Assessed by performing recovery studies on spiked samples at multiple concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

-

Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively. The LOQ for Fondaparinux impurities is typically in the range of a few µg/mL.[10]

Conclusion

The Strong Anion-Exchange (SAX) HPLC method detailed in this application note is a highly effective and reliable technique for the determination of Impurity 1 in Fondaparinux Sodium. The method's principle is scientifically sound, leveraging the inherent anionic properties of the analyte for selective separation. By adhering to the comprehensive protocol, including rigorous system suitability testing, analytical laboratories can ensure the generation of accurate and precise data, which is crucial for the quality control and release of this important antithrombotic agent.

References

-

DETERMINATION OF ASSAY AND CHROMATOGRAPHIC PURITY OF FONDAPARINUX SODIUM BY SAX HPLC. TSI Journals. [Link]

-

Deshpande, A. A., et al. (2016). Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin. Scientia Pharmaceutica. [Link]

-

Fondaparinux Sodium. USP-NF. [Link]

-

Fondaparinux Sodium Injection. USP-NF. [Link]

-

Fondaparinux Sodium. USP-NF Abstract. [Link]

-

Arixtra, INN: Fondaparinux sodium. European Medicines Agency (EMA). [Link]

-

Deshpande, A. A., et al. (2016). Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin. Semantic Scholar. [Link]

-

Fondaparinux Sodium Injection USP 2025. Trungtamthuoc.com. [Link]

-

Deshpande, A. A., et al. (2016). Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance. Semantic Scholar. [Link]

-

Fondaparinux Sodium. USP-NF. [Link]

-

Deshpande, A. A., et al. (2016). Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin. MDPI. [Link]

-

Pachimatla, Y. G., et al. (2019). Analytical Method Development and Validation of HPLC for Identification and Assay of N-2 Intermediate of a Therapeutic Pentasaccharide. International Journal of Pharmaceutical Research and Sceinces. [Link]

-

Fondaparinux Sodium-impurities. Pharmaffiliates. [Link]

-

Fondaparinux Sodium Impurity. PubChem. [Link]

-

Deshpande, A. A., et al. (2016). Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin. ResearchGate. [Link]

-

Determination of assay and chromatographic purity of fondaparinux sodium by SAX HPLC. International Journal of Chemical Sciences. [Link]

-

CAS No: 755023-61-1 | Product Name: Fondaparinux Sodium Impurity 1. Pharmaffiliates. [Link]

-

Fondaparinux sodium impurity 1. Axios Research. [Link]

-

Fondaparinux Sodium. DrugFuture. [Link]

-

Fondaparinux Sodium. PubChem. [Link]

-

A Validated Ion Chromatographic Method for the Determination of Free Sulfate in Fondaparinux Sodium for Injection. Asian Journal of Chemistry. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Fondaparinux Sodium [doi.usp.org]

- 7. Fondaparinux Sodium [drugfuture.com]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. uspnf.com [uspnf.com]

- 10. Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijprs.com [ijprs.com]

Analysis of Fondaparinux Sodium and Its Impurities Using Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC)

Abstract

This application note presents a robust and validated Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) method for the determination of assay and chromatographic purity of Fondaparinux Sodium. Fondaparinux Sodium is a synthetic, highly sulfated pentasaccharide anticoagulant, and its analysis is critical for ensuring pharmaceutical quality and safety.[1][2] The inherent complexity of this molecule, coupled with the potential for closely related impurities, necessitates a highly selective and sensitive analytical method. This guide provides a comprehensive protocol, explains the scientific principles behind the methodology, and offers insights for implementation in a quality control or research environment.

Introduction and Scientific Principle

Fondaparinux Sodium is a synthetic analogue of the antithrombin-binding pentasaccharide sequence found in heparin.[3] Unlike unfractionated heparin, which is a heterogeneous mixture derived from animal sources, Fondaparinux is a precisely defined chemical entity.[3] However, its multi-step synthesis can introduce process-related impurities, which may include precursors, isomers, or degradation products that differ subtly in their structure and degree of sulfation.

The Analytical Challenge: The primary analytical challenge lies in separating the highly polar and polyanionic Fondaparinux molecule from impurities that share very similar charge and structural characteristics. Fondaparinux Sodium possesses ten sodium salts corresponding to eight sulfate groups and two carboxylate groups, conferring a strong negative charge in solution.

Why SAX-HPLC is the Method of Choice: Strong Anion-Exchange (SAX) chromatography is the ideal technique for this separation.[4] The stationary phase of a SAX column contains covalently bonded, positively charged functional groups (e.g., quaternary ammonium) that are pH-independent.[3][5][6]

-

Mechanism of Separation: At an appropriate pH, the negatively charged sulfate and carboxylate groups of Fondaparinux and its impurities interact electrostatically with the positively charged stationary phase. Elution is achieved by introducing a mobile phase with a high concentration of counter-ions (e.g., perchlorate or chloride), which compete for the active sites on the stationary phase, displacing the bound analytes.[3][5][6] Separation is based on the differential charge density of the molecules; analytes with a higher degree of sulfation (and thus a greater negative charge) will bind more strongly to the column and have a longer retention time. A gradient elution, where the salt concentration of the mobile phase is increased over time, is essential for resolving this complex mixture.

Experimental Workflow and Protocols

The overall process, from sample preparation to data analysis, is a systematic workflow designed to ensure accuracy and reproducibility.

Caption: High-level workflow for the SAX-HPLC analysis of Fondaparinux Sodium.

Instrumentation and Consumables

-

HPLC System: A gradient-capable HPLC or UHPLC system with a UV detector.

-

Column: A high-quality, polymer-based SAX column (e.g., polystyrene-divinyl benzene resin with quaternary ammonium functional groups) is recommended for its stability and performance.[3][5][6] A typical dimension is 4.6 x 250 mm.

-

Detector: UV detector set at 210 nm, as Fondaparinux lacks a strong chromophore and this wavelength provides sufficient sensitivity.[3][5][6][7]

-

Software: Chromatography data station (CDS) for instrument control, data acquisition, and processing.

-

Reagents: High-purity reagents are essential. This includes disodium hydrogen phosphate, lithium perchlorate, perchloric acid, lithium hydroxide, and HPLC-grade water.

Preparation of Mobile Phases and Solutions

Expert Insight: The choice of mobile phase components is critical. A phosphate buffer system is used to control pH, while a salt gradient, often using lithium perchlorate, acts as the eluting agent.[3] Lithium perchlorate is chosen for its ability to provide a stable baseline and improve resolution between Fondaparinux and its closely eluting impurities.[3]

Mobile Phase A (Low Salt):

-

Prepare a 5 mM disodium hydrogen phosphate solution in HPLC-grade water.

-

Adjust the pH to 2.5 using dilute perchloric acid.

-

Filter through a 0.22 µm membrane filter and degas.

Mobile Phase B (High Salt):

-

Prepare a 0.5 M lithium perchlorate solution containing 5 mM disodium hydrogen phosphate in HPLC-grade water.

-

Adjust the pH to 6.8 using dilute lithium hydroxide or perchloric acid as needed.[3][5][6]

-

Filter through a 0.22 µm membrane filter and degas.

Sample Diluent:

-

0.9% w/v sodium chloride solution in water.[3] This isotonic solution is suitable for dissolving and stabilizing the drug substance.

Standard Solution Preparation:

-

Accurately weigh about 25 mg of Fondaparinux Sodium Reference Standard (RS).

-

Dissolve in and dilute to 5.0 mL with the sample diluent to achieve a final concentration of 5.0 mg/mL.[3]

Sample Solution Preparation:

-

Prepare the sample (e.g., from an injectable formulation) to a target concentration of 5.0 mg/mL using the sample diluent.[3]

Chromatographic Conditions

The following conditions have been validated to provide excellent separation and have been published in peer-reviewed literature.[3][5][6]

| Parameter | Recommended Setting |

| Column | SAX, Polystyrene-divinyl benzene resin, ~10 µm |

| Mobile Phase A | 5 mM Disodium hydrogen phosphate, pH 2.5 |

| Mobile Phase B | 0.5 M Lithium perchlorate in 5 mM phosphate buffer, pH 6.8 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 100 µL |

| Gradient Program | See Table 2 below |

Table 2: Recommended Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0 | 90 | 10 |

| 45 | 59 | 41 |

| 50 | 59 | 41 |

| 55 | 90 | 10 |

| 65 | 90 | 10 |

System Suitability and Method Validation

Trustworthiness through Self-Validation: Before analyzing samples, the system's performance must be verified using a System Suitability Test (SST). This ensures the method is performing as expected on a given day. The method described has been fully validated according to ICH guidelines, demonstrating its precision, accuracy, linearity, and robustness.[3][5][6]

System Suitability Criteria:

-

Resolution: The resolution between Fondaparinux and any specified impurity (e.g., impurities at relative retention times of 0.9 and 1.1) should be not less than 1.5.[3]

-

Tailing Factor: The tailing factor for the Fondaparinux peak should be ≤ 2.0.

-

Precision: The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.

Validation Highlights:

-

Linearity: The method demonstrates linearity over a range of 50-150% of the nominal concentration (5.0 mg/mL).[5][6]

-

Limit of Detection (LOD): The LOD for Fondaparinux has been established at approximately 3.3 µg/mL, which corresponds to 0.06% of the working concentration.[3][5][6]

-

Accuracy & Precision: The method has been proven to be both precise and accurate for the quantification of assay and impurities.[3][5][6]

Data Analysis and Interpretation

-

Peak Identification: Identify the Fondaparinux peak in the sample chromatogram by comparing its retention time to that of the Reference Standard. The retention time should correspond within a narrow window (e.g., ±2%).

-

Impurity Quantification: Impurities are typically quantified using the principle of area normalization, assuming an equal response factor. The percentage of each impurity is calculated as follows:

% Impurity = (Area_impurity / Total Area_all_peaks) * 100

-

Assay Calculation: The assay of Fondaparinux Sodium can be determined by external standard comparison:

Assay % = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard

Conclusion

The Strong Anion-Exchange HPLC method detailed in this note is a specific, sensitive, and accurate tool for the quality control of Fondaparinux Sodium. By leveraging the principles of ion-exchange chromatography, this protocol enables the effective separation and quantification of the active pharmaceutical ingredient from its process-related impurities. Adherence to the outlined procedures for solution preparation, system setup, and data analysis will ensure reliable and reproducible results that meet stringent regulatory standards.

References

-

Kavitha, G. et al. (2011). Determination of Assay and Chromatographic Purity of Fondaparinux Sodium by Sax HPLC. Trade Science Inc. Available at: [Link]

-

ResearchGate. (2011). Determination of assay and chromatographic purity of fondaparinux sodium by SAX HPLC. ResearchGate. Available at: [Link]

-

Corradini, C. (2011). High-Performance Anion-Exchange Chromatography Coupled with Pulsed Electrochemical Detection as a Powerful Tool for the Analysis of Carbohydrates and Their Derivatives in Foods. International Journal of Carbohydrate Chemistry. Available at: [Link]

-

Townsend, R. R., & Hardy, M. R. (1991). High-performance anion-exchange chromatography of asparagine-linked oligosaccharides. Glycobiology. Available at: [Link]

-

Kavitha, G. et al. (2011). DETERMINATION OF ASSAY AND CHROMATOGRAPHIC PURITY OF FONDAPARINUX SODIUM BY SAX HPLC. TSI Journals. Available at: [Link]

-

PubChem. Fondaparinux Sodium Impurity. National Center for Biotechnology Information. Available at: [Link]

-

Sreekanth, N. et al. (2019). Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin. Semantic Scholar. Available at: [Link]

-

USP. (2025). Fondaparinux Sodium - Definition, Identification, Assay. United States Pharmacopeia. Available at: [Link]

-

Pye, D. A. et al. (2000). Strong anion-exchange chromatography of HS oligosaccharides. ResearchGate. Available at: [Link]

-

Sankar, G. et al. (2019). Analytical Method Development and Validation of HPLC for Identification and Assay of N-2 Intermediate of a Therapeutic Pentasaccharide. International Journal of Pharmaceutical Research and Scrutiny. Available at: [Link]

-

Pharmaffiliates. Fondaparinux Sodium-impurities. Pharmaffiliates Analytics & Synthetics (P) Ltd. Available at: [Link]

-

Axios Research. Fondaparinux sodium impurity 1. Axios Research. Available at: [Link]

-

USP-NF. (n.d.). Fondaparinux Sodium. USP-NF. Available at: [Link]

-

ResearchGate. (2025). Development of a high performance anion exchange chromatography analysis for mapping of oligosaccharides. ResearchGate. Available at: [Link]

Sources

Application Note: Advanced NMR Characterization of Fondaparinux Sodium Impurity 1

Scientific Context: The Origin of Impurity 1

Fondaparinux sodium is a highly sulfated, synthetic pentasaccharide designed to selectively inhibit Factor Xa. Due to its complex, multi-step synthesis and its susceptibility to degradation under basic stress conditions, rigorous impurity profiling is a critical component of Chemistry, Manufacturing, and Controls (CMC) compliance[1].

One of the most critical degradation products is Fondaparinux Sodium Impurity 1 (CAS: 348625-84-3). Chemically defined as Methyl 2-Deoxy-4-O-(4-deoxy-2-O-sulfo-α-L-threo-hex-4-enopyranuronosyl)-2-(sulfoamino)-α-D-glucopyranoside 6-(hydrogen sulfate)[2], this impurity is a disaccharide fragment resulting from a

Analytical Strategy: The Causality of NMR Selection

While high-resolution mass spectrometry (HRMS) can easily confirm the molecular weight of Impurity 1 (587.47 g/mol as the free acid)[2], MS alone cannot unambiguously differentiate stereoisomers or precisely map the locations of the sulfate groups without highly complex fragmentation studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the authoritative gold standard for this characterization[3], driven by the following causal logic:

-

1D

H NMR (The -

2D COSY / TOCSY (Spin System Isolation): Because carbohydrates suffer from severe spectral overlap in the 3.5–4.5 ppm region, homonuclear 2D NMR is required to trace the scalar coupling networks (

) from the anomeric protons, effectively isolating the -

2D

H-

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Carbohydrate anomeric protons often resonate near 4.8 ppm, which can be entirely obscured by the HDO solvent peak in aqueous samples. Therefore, rigorous deuterium exchange is mandatory. Furthermore, the integration ratio between specific structural markers serves as an internal quality control gate.

Step-by-Step Methodology

Step 1: Sample Preparation & Deuterium Exchange

-

Accurately weigh 5.0 mg of the Fondaparinux Impurity 1 reference standard.

-

Dissolve the sample in 0.6 mL of 99.9% D

O. Flash-freeze and lyophilize for 12 hours. Causality: This step forces the exchange of all labile hydroxyl and amine protons with deuterium, preventing them from complicating the -

Reconstitute the lyophilized powder in 0.6 mL of 99.99% D

O containing 0.1% (w/v) TSP-d -

Transfer the solution to a precision 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

-

Hardware: 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe (essential for maximizing

C sensitivity). -

Temperature: 298 K. Causality: 298 K minimizes thermal degradation of the highly labile sulfate groups while maintaining sharp spectral linewidths.

-

1D

H NMR: Acquire 64 scans with a spectral width of 10 ppm. Set the relaxation delay (D1) to 5.0 seconds. Causality: A D1 of -

2D COSY: Acquire in magnitude mode using 256

increments and 16 scans per increment. -

2D

H-

Step 3: Data Processing & Internal Validation Gate

-

Apply a sine-bell squared apodization function to 2D spectra prior to Fourier transformation to enhance resolution.

-

Self-Validation Check: In the 1D

H spectrum, integrate the sharp O-methyl singlet (~3.45 ppm, representing 3 protons) and the

Data Interpretation & Quantitative Summary

The structural assignment is achieved through the convergence of the 1D and 2D datasets. Table 1 summarizes the diagnostic chemical shifts that confirm the identity of Impurity 1.

Table 1: Representative

| Residue | Nucleus | Position 1 | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 | O-Methyl |

| 5.50 | 4.60 | 4.30 | 5.95 | - | - | - | ||

| 99.5 | 73.0 | 69.5 | 107.0 | 146.0 | 170.5 | - | ||

| GlcNS,6S | 4.95 | 3.25 | 3.65 | 3.75 | 3.90 | 4.30 / 4.15 | 3.45 | |

| 99.0 | 59.5 | 71.5 | 77.0 | 70.5 | 68.0 | 56.5 |

(Note: Chemical shifts are referenced to internal TSP-d

Workflow Visualization

Figure 1: Self-validating NMR workflow for characterizing Fondaparinux Impurity 1.

References

-

Axios Research. "Fondaparinux sodium impurity 1 - CAS - 348625-84-3". Axios Research. Available at: [Link]

-

MDPI. "Extended Physicochemical Characterization of the Synthetic Anticoagulant Pentasaccharide Fondaparinux Sodium by Quantitative NMR and Single Crystal X-ray Analysis". MDPI. Available at: [Link]

-

PMC. "Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin". NIH / PMC. Available at: [Link]

Sources

Mass spectrometry analysis of Fondaparinux sodium impurity 1

Application Note: High-Resolution Mass Spectrometry Profiling of Fondaparinux Sodium Impurity 1

Executive Summary & Mechanistic Background

Fondaparinux sodium is a fully synthetic, highly sulfated pentasaccharide that functions as a selective factor Xa inhibitor[1]. Its synthesis is exceptionally complex, involving over 50 distinct chemical steps, making the rigorous control and profiling of related substances (impurities) a Critical Quality Attribute (CQA) in drug development[2].

Among these related substances, Impurity 1 (CAS: 795264-13-0, Formula: C31H53N3O52S9) is a primary target for mass spectrometric profiling[3]. While the fondaparinux free acid has a molecular weight of 1508.2 g/mol , Impurity 1 exhibits a molecular weight of 1588.3 g/mol . This precise +80 Da mass shift corresponds to an extra sulfate group (-SO3). Mechanistically, this indicates an over-sulfation event during the synthetic cascade, where an aberrantly reactive hydroxyl group (likely on the D or E saccharide ring) undergoes unintended sulfation.

Scientific Principles: The Causality of IP-LC-MS

Analyzing fondaparinux and its over-sulfated Impurity 1 presents two major analytical hurdles:

-

Lack of UV Chromophore: The pentasaccharide lacks conjugated pi-systems, rendering standard UV detection (e.g., 254 nm) ineffective. Detection must rely on Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS)[1].

-

Extreme Hydrophilicity: With eight sulfate groups and two carboxylates, fondaparinux is highly polar and cannot be retained on standard reversed-phase (RP) columns[1].

The Causality of Ion-Pairing: To force retention, volatile alkylamines—specifically Dibutylamine (DBA) or n-hexylamine—are added to the mobile phase alongside acetic acid[1]. The positively charged DBA molecules form hydrophobic ion-pair complexes with the negatively charged sulfate groups of fondaparinux and Impurity 1. This temporary masking of polarity allows the complex to partition into the stationary phase of a polymer-based column[1].

The Causality of Negative ESI: Because the sulfate groups are highly acidic, they readily deprotonate in solution. Therefore, Negative Electrospray Ionization (ESI-) is the optimal ionization mode, generating a complex envelope of multiply charged ions

Experimental Workflows & Protocols

This protocol is designed as a self-validating system . Because DBA forms adducts during ionization, the raw MS spectra will show mass shifts of +129 Da per DBA molecule[1]. The system validates itself through spectral deconvolution: the run is only considered successful (System Suitability Test passed) if the deconvolution algorithm successfully strips the DBA adducts and collapses the multiply charged envelope into the theoretical monoisotopic masses of Fondaparinux (1507 Da) and Impurity 1 (1587 Da).

Step 1: Sample Preparation

-

Diluent: Use strictly HPLC-grade deionized water.

-

API Preparation: Dissolve the fondaparinux sodium drug substance to a concentration of 12.5 mg/mL[1]. Causality: This unusually high injection concentration is required to ensure that Impurity 1, which typically exists at <0.3% relative to the API, exceeds the Limit of Quantitation (LOQ) in the mass spectrometer[1].

-

Filtration: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter to remove particulates without binding the highly charged API.

Step 2: Chromatographic Separation

-

Column: Polymer-based PLRP-S (250 mm × 4.6 mm, 5 µm)[1]. Causality: Polymer columns resist the aggressive pH and ion-pairing agents better than silica-based C18 columns, preventing stationary phase degradation and peak tailing.

-

Mobile Phase A: 10 mM Dibutylamine (DBA) + 10 mM Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

Step 3: Mass Spectrometry (Q-TOF) Acquisition

-

Ionization Mode: Negative ESI.

-

Source Temperature: 120°C[1].

-

Desolvation Temperature: 400°C[1]. Causality: A high desolvation temperature is critical to strip the aqueous solvent from the highly hydrophilic pentasaccharide droplets before they enter the vacuum region.

-

Capillary Voltage: 2.8 kV[1].

Step 4: Data Processing & Deconvolution

-

Extract the Total Ion Chromatogram (TIC) for the Impurity 1 peak (typically eluting slightly after the main API peak due to the extra sulfate group increasing DBA complexation).

-

Apply a Maximum Entropy deconvolution algorithm to the multiply charged envelope (

to -

Filter out DBA adducts (

) to isolate the true monoisotopic mass[1].

Quantitative Data & Tables

Table 1: Gradient Elution Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 98 | 2 | 1.0 |

| 5.0 | 98 | 2 | 1.0 |

| 60.0 | 15 | 85 | 1.0 |

| 65.0 | 98 | 2 | 1.0 |

Table 2: Exact Mass & m/z Reference for Deconvolution

Note: Values reflect the free acid forms. DBA adducts (+129 Da) must be subtracted during deconvolution.

| Analyte | Formula (Free Acid) | Exact Mass (Da) |

Visualized Workflow

Figure 1: IP-LC-MS analytical workflow and data deconvolution pathway for highly sulfated pentasaccharides.

References

- Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin, nih.gov,

- Fondaparinux Impurity 6 - KM Pharma Solution Priv

- Fondaparinux | Simson Pharma Limited, simsonpharma.com,

- Highly pure fondaparinux sodium composition, process for preparing... (US20050020536A1), google.com,

Sources

- 1. Novel, Precise, Accurate Ion-Pairing Method to Determine the Related Substances of the Fondaparinux Sodium Drug Substance: Low-Molecular-Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]